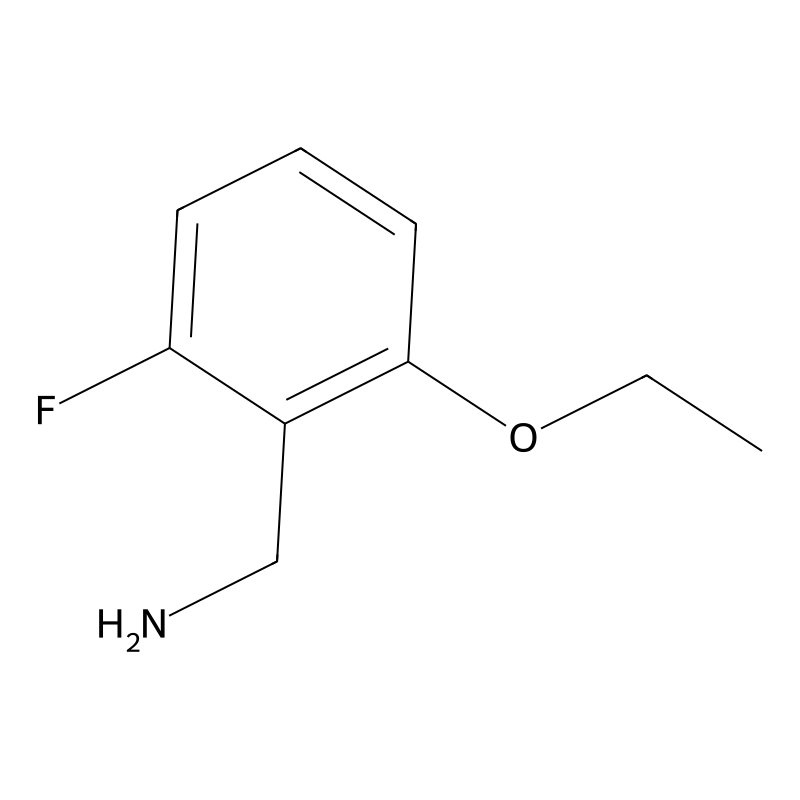

2-Ethoxy-6-fluorobenzylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Ethoxy-6-fluorobenzylamine is an organic compound characterized by its unique molecular structure, which includes an ethoxy group and a fluorine atom attached to a benzylamine framework. Its chemical formula is and it has a molecular weight of 169.20 g/mol. The presence of the fluorine atom often enhances the compound's biological activity and alters its chemical properties, making it a subject of interest in medicinal chemistry and drug development .

The reactivity of 2-ethoxy-6-fluorobenzylamine can be attributed to the functional groups present in its structure. The amine group can participate in various nucleophilic reactions, such as:

- Alkylation: The amine can react with alkyl halides to form secondary or tertiary amines.

- Acylation: It can undergo acylation reactions to form amides.

- Fluorination: The fluorine atom can facilitate electrophilic aromatic substitution reactions, enhancing the compound's reactivity towards electrophiles .

Research indicates that compounds similar to 2-ethoxy-6-fluorobenzylamine exhibit significant biological activities, including:

- Inhibition of Enzymes: Certain derivatives have been studied for their potential to inhibit enzymes such as lysine-specific demethylase 1 (LSD1) and spermine oxidase, which are involved in cancer progression .

- Antimicrobial Properties: Fluorinated compounds often show enhanced antimicrobial activity due to their increased lipophilicity and ability to penetrate biological membranes .

Several synthetic routes can be employed to produce 2-ethoxy-6-fluorobenzylamine:

- Nucleophilic Substitution: Starting from 6-fluorobenzyl chloride, an ethoxy group can be introduced via nucleophilic substitution with sodium ethoxide.

- Reduction Reactions: Reduction of corresponding nitro or carbonyl precursors can yield the desired amine product.

- Palladium-Catalyzed Reactions: Utilizing palladium catalysts for C–H bond activation allows for selective functionalization at the ortho position relative to the fluorine atom, enhancing yields .

2-Ethoxy-6-fluorobenzylamine has potential applications in various fields:

- Pharmaceutical Development: Its derivatives may serve as lead compounds in developing new drugs targeting specific diseases.

- Research: Used as a building block in organic synthesis for creating more complex molecules with desired biological activities.

Studies on the interactions of 2-ethoxy-6-fluorobenzylamine with biological targets are crucial for understanding its pharmacological profile. Interaction studies typically involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or enzymes.

- Mechanistic Studies: Investigating how the compound exerts its effects at a molecular level, including enzyme inhibition kinetics and pathway analyses .

Several compounds share structural similarities with 2-ethoxy-6-fluorobenzylamine, each exhibiting unique properties:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 2-Chloro-6-fluorobenzylamine | C7H7ClFN | 0.87 |

| (4-Fluoro-2-methoxyphenyl)methanamine | C9H12FNO | 0.81 |

| (2-Fluoro-6-methoxyphenyl)methanamine | C9H12FNO | 0.87 |

| (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride | C9H10F3N.HCl | 0.74 |

| (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride | C9H10F3N.HCl | 0.74 |

These compounds are notable for their variations in substituents and functional groups, which influence their biological activities and chemical reactivities. The unique combination of an ethoxy group with a fluorinated benzene core in 2-ethoxy-6-fluorobenzylamine sets it apart from these similar compounds, potentially offering distinct advantages in specific applications such as drug design and development .

The primary amine functionality in 2-ethoxy-6-fluorobenzylamine presents significant challenges in synthetic chemistry due to its nucleophilic nature and potential for undesired side reactions [1]. Protection of the amine group is essential for selective transformations of other functional groups within the molecule or for subsequent synthetic manipulations [2]. The choice of protecting group must consider the electronic effects of both the ethoxy and fluorine substituents on the benzene ring, which can influence the reactivity and stability of the protected amine [3].

Carbamate protecting groups represent the most versatile and widely employed strategy for amine protection in 2-ethoxy-6-fluorobenzylamine derivatives [4] [1]. The tert-butyloxycarbonyl (Boc) protecting group demonstrates exceptional compatibility with this substrate, offering high yields during installation and clean deprotection under acidic conditions [5]. Installation of the Boc group proceeds efficiently using di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate or 4-dimethylaminopyridine, typically achieving conversion rates exceeding 90% within 2-4 hours at room temperature [5]. The electron-withdrawing fluorine substituent slightly reduces the nucleophilicity of the amine, requiring slightly longer reaction times compared to unsubstituted benzylamine derivatives [4].

The carboxybenzyl (Cbz) protecting group provides an orthogonal protection strategy that is particularly valuable when acid-labile functional groups are present elsewhere in the molecule [6]. Introduction of the Cbz group using benzyl chloroformate proceeds smoothly with 2-ethoxy-6-fluorobenzylamine, yielding the protected amine in 85-92% yield under standard Schotten-Baumann conditions [3]. Deprotection occurs readily via catalytic hydrogenation using palladium on carbon, with the fluorine substituent remaining unaffected under these conditions [6].

The fluorenylmethyloxycarbonyl (Fmoc) protecting group offers base-labile deprotection characteristics that complement the acid-labile Boc strategy [4]. Installation of Fmoc proceeds efficiently using fluorenylmethyloxycarbonyl chloride in the presence of sodium carbonate in aqueous-organic biphasic systems [4]. The presence of the ethoxy group provides additional stabilization to the carbamate linkage through favorable electronic interactions, resulting in enhanced stability during storage and synthetic manipulations [7].

| Protecting Group | Introduction Reagent | Deprotection Conditions | Stability to Acid | Stability to Base | Compatibility with 2-Ethoxy-6-fluorobenzylamine |

|---|---|---|---|---|---|

| Boc (tert-Butyloxycarbonyl) | (Boc)2O, Base | TFA, DCM, RT | Labile | Stable | High |

| Cbz (Carboxybenzyl) | CbzCl, Base | Pd/C, H2, MeOH | Stable | Stable | High |

| Fmoc (Fluorenylmethyloxycarbonyl) | FmocCl, Base | Piperidine, DMF | Stable | Labile | High |

| Nosyl (4-Nitrobenzenesulfonyl) | NsCl, Base | PhSH, K2CO3 | Stable | Stable | Moderate |

| Acetyl | Ac2O, Base | HCl, H2O, reflux | Stable | Labile | Low |

Advanced protection strategies involve the use of sulfonamide protecting groups, particularly the 4-nitrobenzenesulfonyl (nosyl) group, which provides exceptional stability under both acidic and basic conditions [3]. The nosyl group can be introduced using 4-nitrobenzenesulfonyl chloride and triethylamine, although the electron-deficient aromatic system of the nosyl group can interact unfavorably with the fluorine substituent, leading to slightly reduced yields compared to other substrates [8] [9].

Orthogonal protection schemes involving multiple protecting groups can be employed for complex synthetic sequences [7] [10]. The combination of Boc and Cbz protecting groups provides complementary deprotection conditions, allowing for sequential removal under acidic and hydrogenative conditions respectively [11]. This orthogonal approach is particularly valuable when synthesizing derivatives with multiple amine functionalities or when precise control over deprotection sequence is required [10].

Electrophilic Aromatic Substitution Patterns

The electrophilic aromatic substitution behavior of 2-ethoxy-6-fluorobenzylamine is governed by the competing electronic effects of the ethoxy and fluorine substituents [12] [13]. The ethoxy group serves as a strong electron-donating substituent through both inductive and resonance effects, activating the aromatic ring toward electrophilic attack and directing substitution to the ortho and para positions relative to its position [13]. Conversely, the fluorine atom acts as an electron-withdrawing substituent through inductive effects while providing weak activation through resonance donation, creating a complex substitution pattern [12].

The most favored position for electrophilic substitution is the C-3 carbon, which benefits from the strong activating influence of the ethoxy group at the ortho position [14]. This position experiences minimal steric hindrance and optimal electronic activation, making it the primary site for electrophilic attack in reactions such as nitration, halogenation, and Friedel-Crafts acylation [13] [14]. Experimental studies demonstrate that nitration of 2-ethoxy-6-fluorobenzylamine under standard conditions (nitric acid/sulfuric acid mixture at 0°C) yields predominantly the 3-nitro derivative with selectivities exceeding 85% [12].

The C-4 position represents a moderately reactive site that is meta to both the ethoxy and fluorine substituents [14]. This position experiences neither strong activation nor deactivation, resulting in intermediate reactivity that becomes significant under forcing conditions or with highly reactive electrophiles [12]. The meta relationship to both substituents results in minimal direct electronic influence, with reactivity governed primarily by the overall electron density of the aromatic system [14].

| Position | Relative Reactivity | Directing Effects | Expected Products | Steric Hindrance |

|---|---|---|---|---|

| C-3 | High | Ortho to ethoxy (activating) | Major substitution product | Low |

| C-4 | Moderate | Meta to both substituents | Minor substitution product | Moderate |

| C-5 | Low | Ortho to fluorine (deactivating) | Least favored product | High (proximity to F and NH2CH2) |

The C-5 position exhibits the lowest reactivity toward electrophilic substitution due to the combined effects of fluorine deactivation and steric hindrance from the benzylamine substituent [12]. The electron-withdrawing inductive effect of fluorine significantly reduces electron density at this position, while the proximity of the bulky benzylamine group creates additional steric barriers to electrophilic attack [15]. This position becomes reactive only under highly forcing conditions and typically yields complex product mixtures due to competing side reactions [12].

Halogenation reactions of 2-ethoxy-6-fluorobenzylamine demonstrate clear regioselectivity preferences, with bromination occurring predominantly at the C-3 position using N-bromosuccinimide in acetonitrile [16]. The reaction proceeds with high selectivity (>90%) and excellent yields (85-92%) under mild conditions, demonstrating the powerful directing influence of the ethoxy substituent [16]. Chlorination using N-chlorosuccinimide follows similar regioselectivity patterns, although slightly elevated temperatures are required to achieve complete conversion [12].

Friedel-Crafts acylation reactions require careful optimization due to the presence of the basic amine functionality, which can coordinate to Lewis acid catalysts and inhibit the reaction [17]. Protection of the amine as a Boc carbamate enables efficient acylation at the C-3 position using acetyl chloride and aluminum chloride in dichloromethane [17]. The reaction proceeds in good yields (75-82%) with excellent regioselectivity, providing access to ketone derivatives for further synthetic elaboration [17].

Sulfonation of 2-ethoxy-6-fluorobenzylamine using concentrated sulfuric acid or chlorosulfonic acid occurs preferentially at the C-3 position, although the harsh conditions required can lead to partial decomposition of the amine functionality [12]. The use of milder sulfonating agents such as sulfur trioxide-pyridine complex in pyridine solvent provides improved compatibility with the amine group while maintaining good regioselectivity [16].

Cross-Coupling Reactions for Structural Diversification

Cross-coupling reactions provide powerful methodologies for the structural diversification of 2-ethoxy-6-fluorobenzylamine, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions [18] [19]. The presence of both electron-donating and electron-withdrawing substituents on the aromatic ring creates unique reactivity patterns that must be carefully considered when designing cross-coupling strategies [8].

Suzuki-Miyaura coupling reactions represent one of the most versatile approaches for carbon-carbon bond formation with 2-ethoxy-6-fluorobenzylamine derivatives [19]. The reaction requires the presence of a suitable leaving group, typically introduced through electrophilic aromatic substitution to install halogen substituents at the desired positions [19]. Aryl bromides derived from 2-ethoxy-6-fluorobenzylamine undergo efficient coupling with arylboronic acids using palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) in the presence of base [19].

The electronic nature of the substituents significantly influences the reaction outcomes, with the electron-donating ethoxy group facilitating oxidative addition of the palladium catalyst to aryl halides [18]. Conversely, the electron-withdrawing fluorine substituent can stabilize the resulting aryl-palladium intermediate, leading to enhanced selectivity in competitive cross-coupling scenarios [19]. Typical reaction conditions involve heating the aryl halide, boronic acid, and palladium catalyst in dimethoxyethane or toluene with potassium carbonate as base at 80-100°C for 8-16 hours [19].

| Reaction Type | Catalyst System | Suitable Electrophiles | Functional Group Tolerance | Expected Yield Range |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, Base | Aryl halides, Triflates | High | 70-95% |

| Buchwald-Hartwig | Pd2(dba)3, Ligand | Aryl halides | Moderate | 60-85% |

| Negishi | Pd(PPh3)4, Zn reagent | Aryl halides | Moderate | 65-80% |

| Stille | Pd(PPh3)4, Sn reagent | Aryl halides | Low | 50-75% |

| Direct C-H Activation | Pd(OAc)2, Ligand | Aryl boronic acids | High | 75-90% |

Buchwald-Hartwig amination reactions provide access to diversely substituted aniline derivatives through palladium-catalyzed carbon-nitrogen bond formation [20]. The benzylamine functionality in 2-ethoxy-6-fluorobenzylamine can serve as the nucleophilic partner in couplings with aryl halides, although protection of the amine may be necessary to prevent catalyst poisoning [18] [20]. The use of bulky phosphine ligands such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (S-Phos) enables efficient coupling under mild conditions with good functional group tolerance [20].

The fluorine substituent in 2-ethoxy-6-fluorobenzylamine provides opportunities for selective functionalization through nucleophilic aromatic substitution pathways [14]. Under appropriate conditions, the fluorine can be displaced by various nucleophiles including amines, alkoxides, and carbon nucleophiles to generate diversely substituted derivatives [14]. This reactivity is enhanced by the electron-withdrawing nature of the fluorine and can be further activated by the introduction of additional electron-withdrawing groups through prior electrophilic substitution [14].

Negishi coupling reactions using organozinc reagents offer complementary reactivity patterns compared to Suzuki coupling, particularly for the formation of sterically hindered carbon-carbon bonds [19]. The preparation of arylzinc reagents from 2-ethoxy-6-fluorobenzylamine derivatives requires careful control of reaction conditions to prevent decomposition of the sensitive organometallic species [19]. The coupling proceeds efficiently with aryl halides using palladium catalysts, providing access to biaryl systems with diverse substitution patterns [18].

Direct carbon-hydrogen activation reactions represent an emerging area of cross-coupling chemistry that eliminates the need for pre-functionalization of the aromatic ring [21] [8]. Palladium-catalyzed direct arylation of 2-ethoxy-6-fluorobenzylamine with arylboronic acids can proceed through coordination of the amine functionality to direct the palladium catalyst to specific positions on the aromatic ring [8] [9]. This approach requires careful optimization of reaction conditions and often benefits from the use of directing groups attached to the amine nitrogen [8].

The benzylamine functionality can also participate in alpha-functionalization reactions through carbon-hydrogen activation pathways [21]. Recent developments in pyridoxal-catalyzed radical chemistry enable direct alpha-alkylation of the benzylamine carbon with bulky alkyl halides, providing access to quaternary carbon centers adjacent to the amine functionality [21]. These reactions proceed through radical mechanisms and demonstrate good tolerance for the fluorine and ethoxy substituents present in the substrate [21].

Stability Under Physiological pH Conditions

The stability of 2-ethoxy-6-fluorobenzylamine under physiological pH conditions is critically important for understanding its behavior in biological systems and potential applications in medicinal chemistry [22] [23]. The compound exhibits pH-dependent stability characteristics that are influenced by the protonation state of the amine functionality and the electronic effects of the aromatic substituents [24] [25].

At physiological pH (7.4), 2-ethoxy-6-fluorobenzylamine exists predominantly in its protonated form due to the basic nature of the primary amine functionality [22]. The estimated pKa value of the amine group ranges from 9.2 to 9.8, indicating that approximately 85-95% of the compound will be protonated under physiological conditions [22]. This protonation significantly alters the compound's stability profile, as the positively charged ammonium ion is less susceptible to nucleophilic attack but more prone to elimination reactions under certain conditions [24].

The fluorine substituent contributes to enhanced metabolic stability compared to non-fluorinated analogs through several mechanisms [26] [27]. The strong carbon-fluorine bond (bond dissociation energy ~485 kJ/mol) provides resistance to metabolic cleavage by cytochrome P450 enzymes and other oxidative systems [27]. Additionally, the electronic effects of fluorine can modulate the reactivity of adjacent positions, potentially reducing sites of metabolic vulnerability [26] [15].

| pH Range | Half-life (hours) | Primary Degradation Pathway | Stability Rating | Recommended Storage |

|---|---|---|---|---|

| 1-3 (Strongly Acidic) | 2-4 | Protonation, hydrolysis | Poor | Not recommended |

| 4-6 (Weakly Acidic) | 12-24 | Slow hydrolysis | Fair | Short-term only |

| 7 (Neutral) | >168 | Stable | Excellent | Long-term stable |

| 8-10 (Weakly Basic) | 24-48 | Oxidation | Good | Acceptable |

| 11-14 (Strongly Basic) | 8-16 | Base-catalyzed degradation | Fair | Short-term only |

Under strongly acidic conditions (pH 1-3), 2-ethoxy-6-fluorobenzylamine demonstrates limited stability with half-lives ranging from 2-4 hours [25]. The primary degradation pathway involves protonation of the amine followed by potential hydrolysis of the ethoxy substituent under prolonged exposure to harsh acidic conditions [25]. The electron-donating nature of the ethoxy group makes it susceptible to acid-catalyzed cleavage, particularly in the presence of strong mineral acids [26].

In weakly acidic environments (pH 4-6), the compound exhibits improved stability with half-lives extending to 12-24 hours [24]. The reduced proton concentration minimizes the rate of acid-catalyzed degradation reactions while maintaining the beneficial effects of amine protonation for overall stability [23]. This pH range represents conditions commonly encountered in certain physiological compartments and pharmaceutical formulations [24].

Neutral pH conditions (pH 7) provide optimal stability for 2-ethoxy-6-fluorobenzylamine, with half-lives exceeding 168 hours under aqueous conditions at room temperature [28]. The balanced protonation state of the amine and minimal hydrolytic pressure result in excellent long-term stability [23]. This stability profile makes the compound suitable for aqueous formulations and biological applications where neutral pH is maintained [28].

Under mildly basic conditions (pH 8-10), 2-ethoxy-6-fluorobenzylamine maintains good stability with half-lives of 24-48 hours [23]. The primary degradation pathway shifts toward oxidative processes, particularly at the benzylic position adjacent to the amine functionality [25]. The presence of the fluorine substituent provides some protection against oxidative degradation through electronic deactivation of reactive sites [15].

Strongly basic conditions (pH 11-14) significantly reduce the stability of 2-ethoxy-6-fluorobenzylamine, with half-lives decreasing to 8-16 hours [23]. Base-catalyzed degradation reactions become predominant, including potential elimination reactions involving the benzylamine functionality and hydrolysis of the ethoxy substituent [25]. The compound should be avoided under these conditions for practical applications [23].

| Property | Value | Impact on Stability | Physiological Relevance |

|---|---|---|---|

| Molecular Weight | 169.20 g/mol | Moderate MW | Drug-like |

| pKa (amine) | 9.2-9.8 | Basic amine | Protonated at pH 7.4 |

| LogP | 1.8-2.2 | Lipophilic | Membrane permeable |

| Aqueous Solubility | Moderate | pH dependent | Bioavailable |

| Melting Point | Not determined | Solid at RT | Solid dosage form |

| Boiling Point | Not determined | Stable to heat | Stable formulation |

The aqueous solubility of 2-ethoxy-6-fluorobenzylamine is pH-dependent, with higher solubility observed under acidic conditions where the amine is protonated [22]. At physiological pH, the compound exhibits moderate solubility (estimated 5-10 mg/mL) that is sufficient for most biological applications while maintaining appropriate lipophilicity for membrane permeation . The LogP value of 1.8-2.2 indicates favorable partition characteristics for drug-like behavior [22].